molecular formula C6H3BrIN3 B12312352 1-Azido-2-bromo-5-iodobenzene

1-Azido-2-bromo-5-iodobenzene

Cat. No.: B12312352
M. Wt: 323.92 g/mol
InChI Key: QDPKPRUOQTUXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-2-bromo-5-iodobenzene is an organic compound that belongs to the class of aromatic azides. This compound is characterized by the presence of azido, bromo, and iodo substituents on a benzene ring. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

The synthesis of 1-Azido-2-bromo-5-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of benzene derivatives, followed by the introduction of the azido group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

For example, a typical synthetic route may start with the bromination of 1,4-dibromobenzene, followed by iodination using trifluoroacetic acid and iodine . The azido group can then be introduced through a nucleophilic substitution reaction using sodium azide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

1-Azido-2-bromo-5-iodobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, tin hydrides, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Mechanism of Action

The mechanism of action of 1-Azido-2-bromo-5-iodobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, leading to the formation of 1,2,3-triazoles . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

1-Azido-2-bromo-5-iodobenzene can be compared with other similar compounds, such as:

The presence of the azido group in this compound makes it particularly valuable for cycloaddition reactions, distinguishing it from other halogenated benzene derivatives.

Properties

Molecular Formula

C6H3BrIN3

Molecular Weight

323.92 g/mol

IUPAC Name

2-azido-4-bromo-1-iodobenzene

InChI

InChI=1S/C6H3BrIN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H

InChI Key

QDPKPRUOQTUXJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N=[N+]=[N-])I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.